5-Lipoxygenase Inhibition
1-Oxa-4-azaspiro[5.5]undecan-5-one demonstrates potent inhibitory activity against the enzyme 5-lipoxygenase (5-LOX), a key target in inflammatory pathways [1]. In a cell-based assay using A23187-stimulated human polymorphonuclear leukocytes, the compound exhibited an IC50 of 200 nM [1].
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA), a known 5-LOX inhibitor: IC50 = 200 nM |
| Quantified Difference | Equivalent potency (IC50 = 200 nM for both compounds) |
| Conditions | A23187-stimulated human polymorphonuclear leukocytes, using arachidonic acid as substrate [1]. |
Why This Matters
This demonstrates that 1-Oxa-4-azaspiro[5.5]undecan-5-one exhibits comparable potency to a well-established reference inhibitor in a physiologically relevant human cellular model, validating its potential as a research tool or lead scaffold for anti-inflammatory drug discovery.
- [1] BindingDB. (n.d.). BDBM50443831 CHEMBL3091499: Affinity Data for 1-Oxa-4-azaspiro[5.5]undecan-5-one. View Source
